3-Tert-butylpiperidine hydrochloride
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Overview
Description
3-Tert-butylpiperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is characterized by a six-membered ring containing five methylene bridges and one nitrogen atom. This compound is typically found as a white crystalline powder that is soluble in water and ethanol. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylpiperidine hydrochloride generally involves the alkylation of piperidine with tert-butyl halides under basic conditions. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the alkylation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid in an aqueous medium, followed by crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-Tert-butylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological disorders and cancer.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3-Tert-butylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness: 3-Tert-butylpiperidine hydrochloride is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful in the synthesis of sterically hindered compounds and in applications where specific molecular interactions are required .
Properties
IUPAC Name |
3-tert-butylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,3)8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVBXJBGTKRYIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795469-50-9 |
Source
|
Record name | 3-tert-butylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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